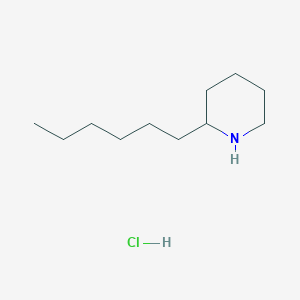

2-Hexylpiperidine hydrochloride

Description

2-Hexylpiperidine hydrochloride (C₁₁H₂₃N·HCl) is a piperidine derivative characterized by a hexyl chain substituent at the 2-position of the piperidine ring, with a hydrochloride counterion. Its molecular structure (SMILES: CCCCCCC1CCCCN1, InChIKey: CVQIVQWRZCBIBC-UHFFFAOYSA-N) suggests moderate lipophilicity due to the aliphatic hexyl chain . Collision cross-section (CCS) values predicted for its ionized forms (e.g., [M+H]⁺: 143.6 Ų, [M+Na]⁺: 153.6 Ų) are critical for analytical identification via mass spectrometry . While the compound is commercially available through global suppliers (e.g., Zhuhai Rundu Pharmaceutical, ALPHA CHEMIKA) , its pharmacological and toxicological data remain undocumented in the provided evidence, indicating its primary use as a chemical intermediate or research reagent.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-hexylpiperidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N.ClH/c1-2-3-4-5-8-11-9-6-7-10-12-11;/h11-12H,2-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURZRYPAQYJNBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1CCCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857381-43-2 | |

| Record name | 2-hexylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Pharmaceutical Development

- Intermediate for Drug Synthesis : 2-Hexylpiperidine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and pain management. Its structure allows for modifications that enhance the pharmacological profile of resultant compounds .

- Analgesic Properties : Research indicates that compounds derived from piperidine, including this compound, exhibit analgesic effects, making them suitable candidates for developing pain relief medications .

Organic Synthesis

- Building Block in Chemistry : This compound is frequently employed as a building block in organic chemistry for synthesizing complex molecules. Its versatility enables researchers to create new compounds with desired properties, expanding the scope of chemical research .

Biological Research

- Antimicrobial and Anticancer Potential : Studies have explored the bioactive properties of this compound, particularly its antimicrobial and anticancer activities. Preliminary investigations suggest that it may inhibit certain bacterial strains and cancer cell lines, warranting further exploration into its therapeutic applications .

Neuroscience Research

- Modulation of Neurotransmitter Systems : The compound is being investigated for its potential effects on neurotransmitter systems, which could lead to advancements in treatments for neurological disorders such as depression and anxiety .

Case Studies and Research Findings

Comparison with Similar Compounds

Lipophilicity and Solubility

- The hexyl chain in 2-hexylpiperidine HCl enhances lipophilicity compared to aryl-substituted analogs like Ritalinic acid HCl or fexofenadine HCl. This property may limit aqueous solubility but improve membrane permeability in research settings .

- Oxygen-containing groups (e.g., carboxylic acid in fexofenadine, methoxy in 2-methoxy-N-(piperidine-4-yl)benzamide) increase polarity and water solubility, making them more suitable for oral drug formulations .

Pharmacological Activity

- Doxepin HCl and fexofenadine HCl exhibit therapeutic activity due to their tricyclic and antihistamine pharmacophores, respectively. In contrast, 2-hexylpiperidine HCl lacks documented bioactivity, suggesting its role is confined to non-therapeutic applications .

- Ritalinic acid HCl serves as a metabolite reference standard, highlighting the importance of piperidine derivatives in pharmacokinetic studies .

Analytical Characterization

- 2-Hexylpiperidine HCl ’s CCS values aid in mass spectrometry-based identification, similar to USP methods for doxepin HCl impurity profiling .

- Regulatory frameworks (e.g., USP monographs) enforce strict purity criteria for therapeutic compounds like doxepin, whereas 2-hexylpiperidine HCl lacks such standardized protocols .

Q & A

Basic: What synthetic routes are recommended for 2-hexylpiperidine hydrochloride, and how can reaction conditions be optimized?

Answer:

Synthesis typically involves nucleophilic substitution or reductive amination. For example, hexyl bromide may react with piperidine under reflux in a polar aprotic solvent (e.g., acetonitrile) with a base like triethylamine to form 2-hexylpiperidine, followed by HCl salt formation . Optimization includes:

- Solvent selection : Acetonitrile or THF improves reaction efficiency due to their dielectric constants and miscibility with intermediates.

- Catalyst use : Lewis acids (e.g., ZnCl₂) can accelerate piperidine alkylation.

- Purification : Recrystallization from ethanol/ether mixtures ensures high purity .

Advanced: How can intermediates in this compound synthesis be stabilized to prevent degradation?

Answer:

Intermediates like free-base 2-hexylpiperidine are prone to oxidation. Stabilization strategies include:

- Inert atmosphere : Conduct reactions under nitrogen/argon to limit oxidative side products.

- Low-temperature storage : Store intermediates at –20°C in amber vials to reduce thermal/light-induced degradation.

- Derivatization : Protect reactive amines via temporary silylation (e.g., using TMSCl) during multi-step syntheses .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Core methods include:

- NMR spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., piperidine ring protons at δ 2.5–3.5 ppm and hexyl chain signals at δ 0.8–1.5 ppm).

- Mass spectrometry (MS) : ESI-MS in positive ion mode verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₂₃N·HCl).

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm assess purity (>98% by area normalization) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies (e.g., varying IC₅₀ values in enzyme assays) require:

- Standardized protocols : Validate assay conditions (pH, temperature, buffer composition) against reference compounds.

- Impurity profiling : Use LC-MS to identify confounding contaminants (e.g., residual solvents or byproducts) .

- Meta-analysis : Cross-reference results with structurally analogous piperidine derivatives (e.g., 4-[(4-methoxyphenyl)sulfonyl]piperidine HCl) to identify trends .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods for weighing and synthesis to minimize inhalation of fine particles.

- Storage : Keep in airtight containers with desiccants at 2–8°C to prevent hygroscopic degradation .

Advanced: How can forced degradation studies be designed to assess stability under stress conditions?

Answer:

Expose the compound to:

- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative stress : Treat with 3% H₂O₂ at room temperature for 48 hours.

- Photolysis : Expose to UV light (320–400 nm) for 72 hours.

Monitor degradation via HPLC-MS to identify breakdown products (e.g., piperidine ring cleavage or hexyl chain oxidation) .

Basic: How should researchers validate analytical methods for quantifying this compound in formulations?

Answer:

Validate parameters per ICH guidelines:

- Linearity : Calibration curves (1–100 µg/mL) with R² > 0.995.

- Precision : Intra-day/inter-day RSD < 2%.

- Accuracy : Spike recovery rates of 98–102% in simulated matrices .

Advanced: What computational tools predict the pharmacokinetic behavior of this compound?

Answer:

- ADMET prediction : Use SwissADME or pkCSM to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions.

- Molecular docking : AutoDock Vina models binding affinities to targets (e.g., ion channels or enzymes).

- MD simulations : GROMACS assesses conformational stability in biological membranes .

Basic: What formulation strategies improve aqueous solubility of this compound?

Answer:

- Co-solvents : Use PEG-400 or propylene glycol (10–20% v/v).

- Cyclodextrin complexation : Hydroxypropyl-β-cyclodextrin enhances solubility via host-guest interactions.

- pH adjustment : Solubilize in citrate buffer (pH 3–4) where the hydrochloride salt is ionized .

Advanced: How can factorial design optimize experimental parameters for large-scale synthesis?

Answer:

Apply a 2³ factorial design to evaluate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.